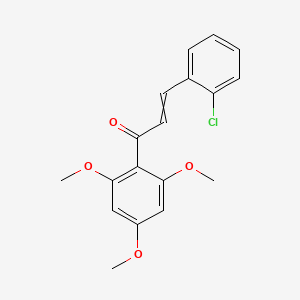

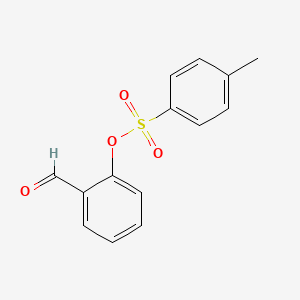

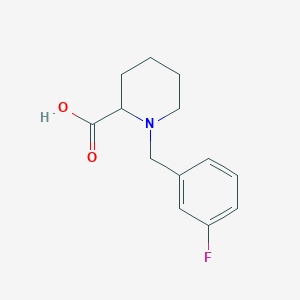

![molecular formula C13H15FN4S B1308322 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine CAS No. 946419-00-7](/img/structure/B1308322.png)

1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine" is a chemical entity that appears to be a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of a 1,2,4-thiadiazole ring and a fluorobenzyl group suggests that this compound could have interesting and potent biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles or through cyclization reactions. For instance, the synthesis of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives involves the reaction of piperazinyl quinolones with chlorobenzylthio-1,3,4-thiadiazoles . Similarly, 1,3,4-thiadiazole amide compounds containing piperazine were synthesized using aminothiourea and carbon disulfide as starting materials . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents was confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data . These techniques would be essential in confirming the structure of "this compound".

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, suggesting that the piperazine moiety can be functionalized to yield compounds with specific biological activities . The thiadiazole ring can also participate in reactions, potentially leading to the formation of sulfonyl derivatives as seen in the synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the nature of the heterocyclic rings attached to it. For example, the antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives was found to be affected by the position of the chlorine atom on the benzyl moiety, indicating the importance of substituent positioning on biological activity . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD, which provided insights into its crystal structure and intermolecular interactions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- The synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine has been explored, with some derivatives showing inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential application in agricultural bactericides (Z. Xia, 2015).

- Research on hybrid molecules containing piperazine linked to penicillanic acid or cephalosporanic acid moieties has been conducted to investigate their biological activities, including antimicrobial, antiurease, and antilipase activities (Serap Başoğlu et al., 2013).

- A study on novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents revealed significant antileishmanial activity, highlighting a promising direction for the development of new antiprotozoal agents (A. Tahghighi et al., 2011).

Antimicrobial and Anti-inflammatory Activities

- The synthesis of 5-nitrofuran-containing (1,3,4-thiadiazol-2-yl)piperazine moieties as new heterocycles has demonstrated strong inhibitory activity against Helicobacter pylori, suggesting potential for the development of new treatments for H. pylori infections (Hassan Mohammad Moshafi et al., 2011).

- A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and evaluated for antibacterial activity, showing high activity against Gram-positive bacteria (A. Foroumadi et al., 2005).

Anticonvulsant and Anticancer Activities

- Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and showed moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer drugs (D. Chowrasia et al., 2017).

- New scaffolds incorporating thiadiazolyl piperidine, piperazine, and imidazole based on thiadiazole were developed from stearic acid, showing promising antimicrobial activities. These compounds, being derived from biologically active and available materials, highlight a sustainable approach to drug development (Abdelmotaal Abdelmajeid et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound may interact with its targets through the thiadiazole ring, leading to changes in the cellular processes.

Biochemical Pathways

It’s known that thiadiazole derivatives can affect a wide range of biological processes, suggesting that multiple pathways could be involved .

Result of Action

It’s known that thiadiazole derivatives have shown significant analgesic and anti-inflammatory activities . They also demonstrated cytotoxic effects on human tumor cell lines .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRLXWNAZAZANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

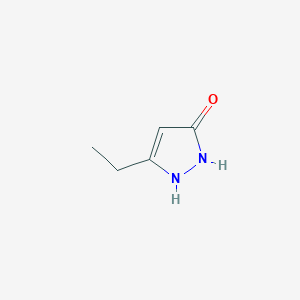

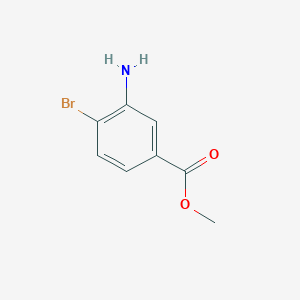

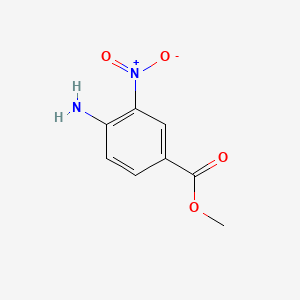

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

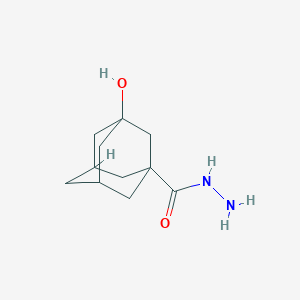

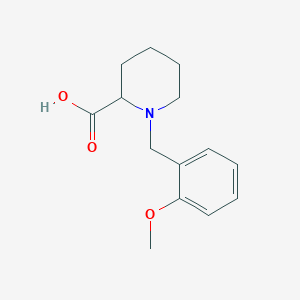

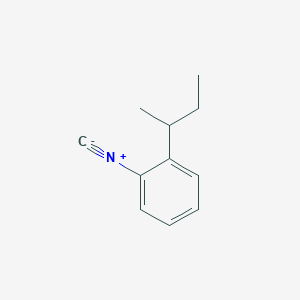

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

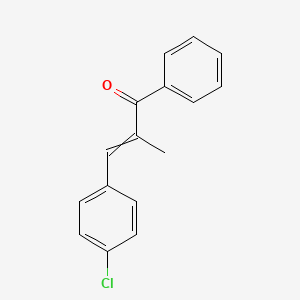

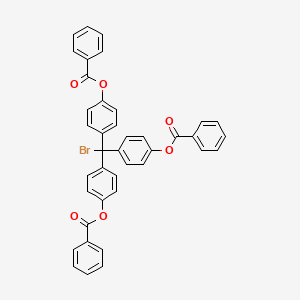

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)